FLT3 Kinase Inhibition Potency: Direct Comparison with Structural Analogs Reveals Nanomolar Activity for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone exhibits potent inhibition of the human FLT3 ITD mutant kinase with an IC50 value of 3 nM [1]. In contrast, a close structural analog, (5-Bromo-2-fluoropyridin-3-yl)(piperazin-1-yl)methanone, which replaces the acetyl group with a piperazine amide, shows a significantly higher IC50 of 21 nM against FLT3 [2]. This 7-fold difference in potency highlights the critical importance of the acetyl group in this specific substitution pattern for optimal kinase inhibition.
| Evidence Dimension | FLT3 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | (5-Bromo-2-fluoropyridin-3-yl)(piperazin-1-yl)methanone: 21 nM |
| Quantified Difference | 7-fold more potent |
| Conditions | Inhibition of human FLT3 ITD mutant using EAIYAAPFAKKK as substrate; 33P-ATP radiometric assay [1] vs. inhibition of human FLT3 using similar assay [2] |
Why This Matters
For researchers developing FLT3-targeted therapies for acute myeloid leukemia (AML), a 7-fold improvement in potency directly translates to a lower effective dose, potentially reducing off-target effects and improving the therapeutic window.
- [1] BindingDB. BDBM50576569 (CHEMBL4853855). Affinity Data: IC50 = 3 nM for human FLT3 ITD mutant. 2022. View Source
- [2] BindingDB. BDBM50629598 (CHEMBL5429593). Affinity Data: IC50 = 21 nM for human FLT3. 2024. View Source
